3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Seprilose can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups on a glucose molecule. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using isopropylidene to form 1,2-O-isopropylidene-α-D-glucofuranose.
Alkylation: The protected glucose is then alkylated with heptyl bromide to introduce the heptyl group at the 3-position.
Deprotection: The isopropylidene group is removed to yield Seprilose.
Industrial Production Methods
The industrial production of Seprilose involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Large-scale Protection and Alkylation: Using industrial reactors to carry out the protection and alkylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Seprilose undergoes various chemical reactions, including:
Oxidation: Seprilose can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of Seprilose can yield alcohol derivatives.
Substitution: Seprilose can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides (R-ONa) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Seprilose has a wide range of applications in scientific research, including:
Mechanism of Action
Seprilose exerts its effects by inhibiting the enzyme prostaglandin E synthase (PGES), which is involved in the biosynthesis of prostaglandin E2 (PGE2) . By inhibiting PGES, Seprilose reduces the production of PGE2, a compound that plays a key role in inflammation and pain . This mechanism makes Seprilose a potential candidate for the treatment of inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor that reduces prostaglandin production.
Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes.
Uniqueness
Seprilose is unique in its specific inhibition of prostaglandin E synthase, whereas other compounds like ibuprofen and aspirin inhibit cyclooxygenase enzymes . This specificity may result in fewer side effects and a more targeted therapeutic effect .
Properties
IUPAC Name |
1-(6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSUUEYOBZZHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869828 |
Source
|
Record name | 3-O-Heptyl-1,2-O-(1-methylethylidene)hexofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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